molecular formula C11H10F3NO B13087611 Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]- CAS No. 177750-09-3

Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-

Cat. No.: B13087611
CAS No.: 177750-09-3
M. Wt: 229.20 g/mol
InChI Key: KHNXDYZNFVIWAG-UHFFFAOYSA-N
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Description

N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amide precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the aldehyde to form the desired product through a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Epoxides: and from oxidation.

    Saturated derivatives: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
  • N-(4-(TRIFLUOROMETHYL)PHENYL)VINYLAMINE
  • N-(4-(TRIFLUOROMETHYL)PHENYL)ETHANAMIDE

Uniqueness

N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is unique due to the presence of both the vinyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Biological Activity

Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]- (CAS: 147164-48-5) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group attached to the phenyl ring significantly influences its biological properties, enhancing stability and activity against various biological targets.

Chemical Structure and Properties

The molecular formula of Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]- is C11H10F3N, with a molecular weight of approximately 227.2 g/mol. The trifluoromethyl group is known to increase lipophilicity, which can enhance the compound's interaction with biological membranes and improve its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that the incorporation of a trifluoromethyl group can increase the potency of compounds in inhibiting various enzymes and biological pathways.

Antimicrobial Activity

Acetamide derivatives, including those with trifluoromethyl substitutions, have demonstrated promising antimicrobial properties . A study highlighted that 2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide exhibited significant antimicrobial activity against various bacterial strains, suggesting that similar acetamides could also possess noteworthy antibacterial effects.

Anticancer Potential

The structure-activity relationship (SAR) studies have identified several acetamides as potential anticancer agents. For example, a related compound demonstrated substantial antitumor effects in vitro and in vivo, particularly against aggressive cancer cell lines such as MDA-MB-231. The presence of the trifluoromethyl group was found to enhance the efficacy of these compounds in reducing cell viability in cancer models .

Case Studies and Research Findings

  • Antichagasic Activity : A subclass of acetamides has shown significant antichagasic activity both in vitro and in vivo. Compounds with similar structural motifs demonstrated IC50 values in low nanomolar ranges against Trypanosoma cruzi, indicating strong potential for treating Chagas disease .
  • Lipophilicity Correlation : The lipophilicity of acetamides correlates positively with their biological activity. Compounds with higher clogP values exhibited better trypanocidal activity, suggesting that modifications to increase lipophilicity could enhance their therapeutic efficacy .
  • Mechanism of Action : The activation of certain acetamides may depend on specific enzymes like type I nitroreductase, which is absent from human hosts but present in trypanosomatids. This mechanism allows for selective toxicity towards parasites while minimizing harm to human cells .

Data Tables

Compound NameCAS NumberBiological ActivityIC50 (nM)Reference
Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-147164-48-5Antichagasic<10
2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide-Antimicrobial156.7 µM
Related Acetamide Derivative-Antitumor (MDA-MB-231)10 µM (in vivo)

Properties

CAS No.

177750-09-3

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

N-[1-[4-(trifluoromethyl)phenyl]ethenyl]acetamide

InChI

InChI=1S/C11H10F3NO/c1-7(15-8(2)16)9-3-5-10(6-4-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16)

InChI Key

KHNXDYZNFVIWAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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